molecular formula C21H20N2O4 B4371054 N-(4-acetylphenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide

N-(4-acetylphenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide

Cat. No.: B4371054
M. Wt: 364.4 g/mol
InChI Key: USFREVYWUOGRQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide, also known as GW 501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including sports performance enhancement, metabolic disorders, and cancer treatment.

Mechanism of Action

N-(4-acetylphenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide 501516 works by activating PPARδ, a nuclear receptor that plays a key role in regulating lipid and glucose metabolism, as well as inflammation and cell proliferation. By activating PPARδ, this compound 501516 increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to improved muscle metabolism and energy production. It also reduces inflammation by inhibiting the expression of pro-inflammatory genes.
Biochemical and physiological effects:
This compound 501516 has been shown to have several biochemical and physiological effects, including improved endurance, increased muscle metabolism, improved insulin sensitivity, reduced inflammation, and inhibition of tumor growth. These effects are mediated by the activation of PPARδ and the subsequent changes in gene expression.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide 501516 has several advantages for lab experiments, including its high potency and specificity for PPARδ, as well as its ability to improve muscle metabolism and reduce inflammation. However, its potential for abuse in sports and its potential side effects, such as liver toxicity, should be taken into consideration when designing experiments.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide 501516, including its potential applications in cancer treatment, metabolic disorders, and sports performance enhancement. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to develop safer and more effective analogs.

Scientific Research Applications

N-(4-acetylphenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide 501516 has been extensively studied for its potential applications in various fields. In sports, it has been shown to enhance endurance and improve muscle metabolism, making it a popular performance-enhancing drug. In metabolic disorders, it has been shown to improve insulin sensitivity and reduce inflammation, making it a potential treatment for obesity and type 2 diabetes. In cancer treatment, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells, making it a potential chemotherapeutic agent.

Properties

IUPAC Name

N-(4-acetylphenyl)-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-13-20(15(3)27-23-13)12-26-19-10-6-17(7-11-19)21(25)22-18-8-4-16(5-9-18)14(2)24/h4-11H,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFREVYWUOGRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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